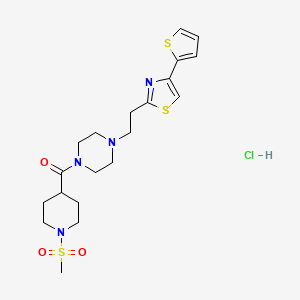
(メチルスルホニル)ピペリジン-4-イル)(4-(2-(4-(チオフェン-2-イル)チアゾール-2-イル)エチル)ピペラジン-1-イル)メタノン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Methylsulfonyl)piperidin-4-yl)(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H29ClN4O3S3 and its molecular weight is 505.11. The purity is usually 95%.
BenchChem offers high-quality (1-(Methylsulfonyl)piperidin-4-yl)(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Methylsulfonyl)piperidin-4-yl)(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- ピペリジン誘導体は、抗癌剤としての可能性について研究されています。 研究者たちは、癌細胞に対する細胞毒性効果について、ピペリジン部分を有する化合物を合成し評価してきました .
- 一部のピペリジン誘導体は、抗炎症および鎮痛作用を示します。 これらの化合物は、痛みや炎症の管理に役立つ可能性があります .
- 新規ピペリジン誘導体は、抗菌特性について合成および評価されています。 研究者は、細菌、真菌、およびウイルス感染に対する効果的な薬剤を発見することを目指しています .
抗癌剤
抗炎症および鎮痛作用
抗菌剤
作用機序
Target of Action
The compound contains a piperidine and piperazine moiety, which are common in many pharmaceutical drugs and can interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been known to affect a variety of pathways, including inflammatory response, neurotransmission, and cellular growth .
Pharmacokinetics
The presence of the piperidine and piperazine rings could potentially influence its pharmacokinetic properties, as these structures are often associated with good oral bioavailability .
生物活性
The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various functional groups, including piperidine and piperazine rings, as well as thiophene and thiazole moieties, which are often associated with diverse biological activities.
Structural Features
The structural complexity of this compound suggests multiple pharmacological applications. Key components include:
- Piperidine Ring : Commonly linked to various CNS effects and antidepressant properties.
- Piperazine Ring : Known for its role in neuropharmacology and potential anxiolytic effects.
- Thiazole and Thiophene Groups : Frequently exhibit antimicrobial, anticancer, and anti-inflammatory activities.
This unique combination of moieties enhances the compound's solubility and bioavailability, potentially increasing its therapeutic efficacy.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Activity : The presence of the thiazole component may contribute to antiviral properties, particularly against RNA viruses.
- Anticancer Potential : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation, particularly in breast cancer cell lines (MCF-7) .
- Antimicrobial Effects : The thiophene ring is often associated with antimicrobial activity against various pathogens .
- Anti-inflammatory Properties : Compounds containing piperidine derivatives have been documented to exhibit anti-inflammatory effects .
Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
- Study on Anticancer Activity : A compound similar to the target structure demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 4.363 µM, indicating strong potential for further development as an anticancer agent .
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Similar Compound | 4.363 | MCF-7 (Breast Cancer) |
- Antimicrobial Testing : Various derivatives have shown promising results against common bacterial strains, suggesting that the target compound may also possess similar properties .
Prediction Models
Computer-aided drug design tools like PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities based on structural features. These models predict that compounds with piperidine and piperazine rings are likely to exhibit significant pharmacological effects, including:
- Antidepressant
- Antimicrobial
- Antidiabetic
特性
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-[2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S3.ClH/c1-30(26,27)24-8-4-16(5-9-24)20(25)23-12-10-22(11-13-23)7-6-19-21-17(15-29-19)18-3-2-14-28-18;/h2-3,14-16H,4-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVOMUJQOKVPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CCC3=NC(=CS3)C4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














